Cas no 1951444-44-2 (Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate)

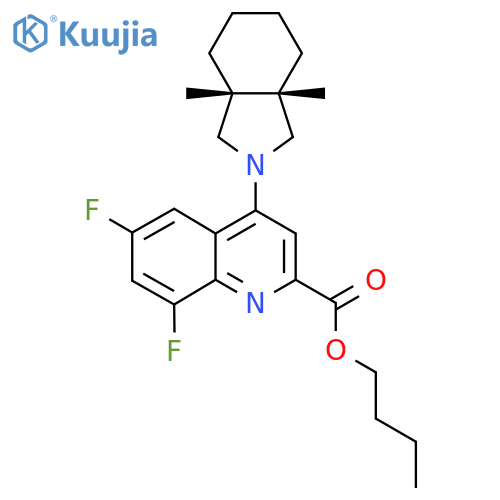

1951444-44-2 structure

商品名:Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate

CAS番号:1951444-44-2

MF:C24H30F2N2O2

メガワット:416.504013538361

CID:4822064

Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Butyl 4-((3aR,7aS)-3a,7a-dimethyl-1H-isoindol-2(3H,3ah,4h,5h,6h,7h,7aH)-yl)-6,8-difluoroquinoline-2-carboxylate

- Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate

-

- インチ: 1S/C24H30F2N2O2/c1-4-5-10-30-22(29)19-13-20(17-11-16(25)12-18(26)21(17)27-19)28-14-23(2)8-6-7-9-24(23,3)15-28/h11-13H,4-10,14-15H2,1-3H3/t23-,24+

- InChIKey: GTEGUYPNZWFGCP-PSWAGMNNSA-N

- ほほえんだ: FC1=CC(=CC2C1=NC(C(=O)OCCCC)=CC=2N1C[C@]2(C)CCCC[C@]2(C)C1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 614

- 疎水性パラメータ計算基準値(XlogP): 6.6

- トポロジー分子極性表面積: 42.4

Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM513219-1g |

Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate |

1951444-44-2 | 97% | 1g |

$888 | 2023-01-01 | |

| Alichem | A189008750-1g |

Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate |

1951444-44-2 | 97% | 1g |

$1007.94 | 2023-09-02 | |

| Alichem | A189008750-250mg |

Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate |

1951444-44-2 | 97% | 250mg |

$410.93 | 2023-09-02 |

Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

1951444-44-2 (Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate) 関連製品

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量